4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Reactants: 1,3,4-thiadiazole derivative, benzoyl chloride
Conditions: Base (e.g., pyridine), room temperature
Product: Benzoyl-substituted thiadiazole
Formation of the Final Compound
Reactants: Benzoyl-substituted thiadiazole, ethyl sulfanyl group
Conditions: Suitable coupling reagents (e.g., EDC, DCC), solvent (e.g., dichloromethane)
Product: 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antioxidant and anticancer activity , suggesting potential targets could be involved in these biological processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a free radical reaction . This involves the removal of a hydrogen atom from the target molecule, leading to the formation of a radical .
Biochemical Pathways
Given its reported antioxidant and anticancer activities , it may influence pathways related to oxidative stress and cell proliferation.
Result of Action
Oprea1_610398 has been reported to exhibit antioxidant and anticancer activities . It induces growth inhibition in various cell lines, including HEK293, BT474, and NCI-H226 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide are largely defined by its interactions with various enzymes and proteins. It has been found to be an effective inhibitor of the STAT3 pathway, which is a key player in cancer progression . The compound directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Cellular Effects
This compound has shown significant effects on various types of cells. It exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells, and induces cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation. This results in the suppression of downstream gene transcription, thereby inhibiting the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to exhibit significant anti-tumor efficacy in a DU145 xenograft model, with a tumor growth inhibition rate of 65.3% at a dosage of 50 mg/kg .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 50 mg/kg, it has shown significant anti-tumor efficacy in a DU145 xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then subjected to further functionalization.
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Formation of Thiadiazole Ring
Reactants: Thiosemicarbazide, carbon disulfide
Conditions: Basic medium (e.g., sodium hydroxide), reflux
Product: 1,3,4-thiadiazole derivative
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
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Reduction
- The benzoyl group can be reduced to a benzyl group.
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous solvents, low temperatures
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Substitution
- The ethyl sulfanyl group can be substituted with other nucleophiles.
Reagents: Halides, amines
Conditions: Solvent (e.g., acetonitrile), base (e.g., potassium carbonate)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore. The thiadiazole ring is known for its bioactivity, and derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-benzoyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
Compared to similar compounds, 4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may exhibit unique properties due to the ethyl sulfanyl group, which can influence its solubility, reactivity, and biological activity. The specific length and nature of the alkyl chain can affect the compound’s overall behavior in chemical and biological systems.
Properties
IUPAC Name |
4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(23)14-10-8-13(9-11-14)15(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFREZMALSCBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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